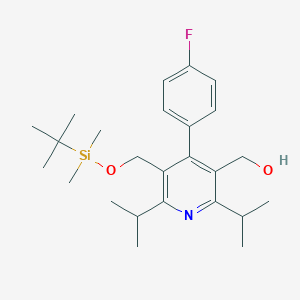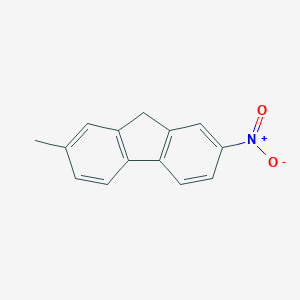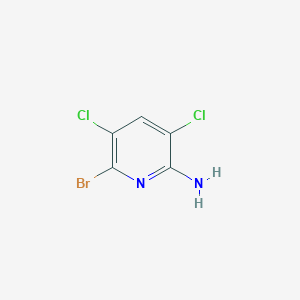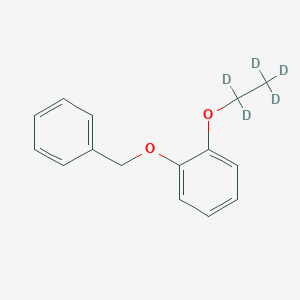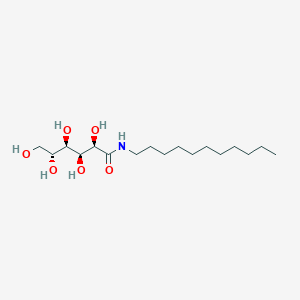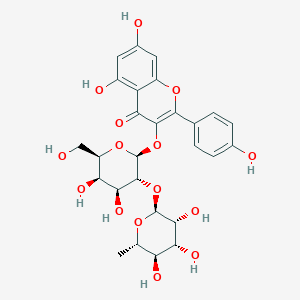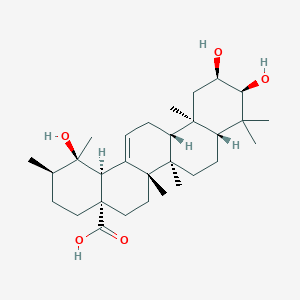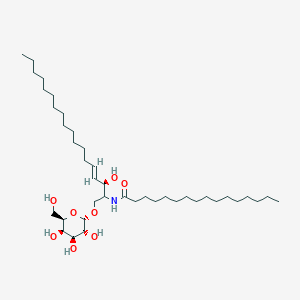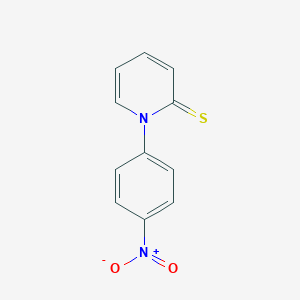
1-(4-Nitrophenyl)pyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)pyridine-2-thione, also known as 4-nitrophenyl-2-pyridinethiol, is a chemical compound that has been widely used in scientific research. This compound is a thiol derivative of pyridine and has been used in various studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)pyridine-2-thione is based on its ability to react with thiols. The compound undergoes a thiol-disulfide exchange reaction with thiols to form a highly fluorescent product. This reaction is reversible, and the fluorescence intensity can be used to monitor the concentration of thiols in biological systems.
Efectos Bioquímicos Y Fisiológicos
1-(4-Nitrophenyl)pyridine-2-thione has been shown to have minimal toxicity and does not have any significant physiological effects. However, its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Nitrophenyl)pyridine-2-thione in lab experiments is its high sensitivity and selectivity towards thiols. The compound has been used in various assays for the detection of thiols in biological samples. However, one of the limitations of using this compound is its relatively low water solubility, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 1-(4-Nitrophenyl)pyridine-2-thione in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as amino acids and peptides. Another potential direction is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, the compound can be used in the development of new metal complexes for various applications such as catalysis and sensing.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)pyridine-2-thione is a useful compound that has been widely used in scientific research. Its ability to react with thiols makes it a useful tool for studying the role of thiols in biological systems. Additionally, the compound has been used in the development of new drugs and therapies for various diseases. There are several potential future directions for the use of this compound in scientific research, and further studies are needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 1-(4-Nitrophenyl)pyridine-2-thione can be achieved through various methods. One of the most common methods is the reaction of 1-(4-Nitrophenyl)pyridine-2-thionel isothiocyanate with pyridine-2-thiol. This reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is carried out at room temperature, and the product is obtained through simple filtration and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)pyridine-2-thione has been widely used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a substrate for the detection of enzymes such as thioredoxin reductase and glutathione reductase. Additionally, 1-(4-Nitrophenyl)pyridine-2-thione has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.
Propiedades
Número CAS |
103983-87-5 |
|---|---|
Nombre del producto |
1-(4-Nitrophenyl)pyridine-2-thione |
Fórmula molecular |
C11H8N2O2S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)pyridine-2-thione |
InChI |
InChI=1S/C11H8N2O2S/c14-13(15)10-6-4-9(5-7-10)12-8-2-1-3-11(12)16/h1-8H |
Clave InChI |
JQWSROIPRDABNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=S)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
2(1H)-Pyridinethione, 1-(4-nitrophenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



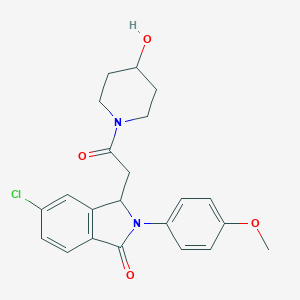
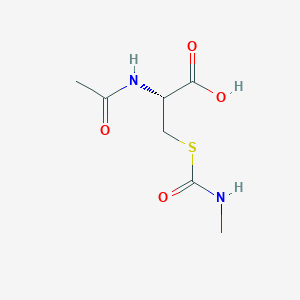
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
